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Compound of Interest

Compound Name: EFdA-TP tetrasodium

Cat. No.: B11928683 Get Quote

A comprehensive analysis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP)

tetrasodium reveals its exceptional potency against a wide array of nucleoside reverse

transcriptase inhibitor (NRTI)-resistant HIV strains. This guide provides a comparative overview

of its activity, supported by experimental data, and details the methodologies employed in its

evaluation.

EFdA, also known as Islatravir (MK-8591), is a novel nucleoside analog that has demonstrated

remarkable efficacy against both wild-type and drug-resistant HIV.[1][2][3] Its active form,

EFdA-TP, distinguishes itself from currently approved NRTIs through a unique dual mechanism

of action and a high barrier to resistance.[1][4] This document delves into the validation of

EFdA-TP's activity, presenting a clear comparison with other NRTIs and outlining the

experimental frameworks used to establish its robust antiviral profile.

Comparative Antiviral Activity
EFdA has consistently shown superior potency in preclinical studies when compared to

established NRTIs. Its effective concentration (EC50) is often in the picomolar to low

nanomolar range, highlighting its significant antiviral activity even at very low concentrations.[2]

[5]
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Compound
Wild-Type HIV-
1 (EC50)

NRTI-Resistant
Strains

Key
Resistance
Mutations

Reference

EFdA 50 pM - 3 nM
Maintains high

potency

Active against

K65R, M184V,

TAMs

[2][5][6]

Tenofovir (TFV) 14 nM
Reduced

susceptibility

K65R confers

resistance
[5][7]

Lamivudine

(3TC)
1,210 nM

High-level

resistance

M184V confers

high resistance
[5][8]

Emtricitabine

(FTC)
370 nM

High-level

resistance

M184V confers

high resistance
[5][8]

Zidovudine (AZT) 180 nM
Reduced

susceptibility

TAMs confer

resistance
[5][8]

Table 1: Comparative EC50 Values of EFdA and other NRTIs. This table summarizes the 50%

effective concentration (EC50) of EFdA and other commonly used NRTIs against wild-type HIV-

1. EFdA demonstrates significantly lower EC50 values, indicating higher potency. The table

also highlights the general activity profile against NRTI-resistant strains and key mutations that

impact the efficacy of these drugs.

Activity Against Key NRTI-Resistant Mutants
A critical aspect of EFdA's potential is its sustained activity against HIV strains harboring

mutations that confer resistance to other NRTIs.
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Mutation

EFdA
Fold
Change
in EC50

Tenofovir
(TFV)
Fold
Change
in EC50

Lamivudi
ne (3TC)
Fold
Change
in EC50

Emtricita
bine
(FTC)
Fold
Change
in EC50

Zidovudi
ne (AZT)
Fold
Change
in EC50

Referenc
e

K65R

Hypersusc

eptible

(~0.4-fold)

2.1-fold

(Resistant)
- - - [2][7]

M184V

2 to 7.5-

fold (Mildly

resistant)

-

>100-fold

(Highly

resistant)

>100-fold

(Highly

resistant)

Increased

susceptibili

ty

[6][7][8]

TAMs (e.g.,

M41L,

T215Y)

1.5-fold

(Susceptibl

e)

- - -
5 to 8-fold

(Resistant)
[6][7]

Q151M

Complex

0.7-fold

(Susceptibl

e)

- - - - [6]

T69

Insertion

Complex

22-fold

(Reduced

susceptibili

ty)

- - - - [7]

Table 2: Fold Change in EC50 for EFdA and other NRTIs against specific NRTI-resistant HIV-1

mutants. The fold change indicates the shift in EC50 required for a drug to be effective against

a mutant strain compared to the wild-type. A fold change close to 1 indicates no loss of activity,

while a higher fold change signifies resistance. EFdA maintains significant activity or is even

more potent (hypersusceptible) against several key resistance mutations.

Mechanism of Action: A Dual Inhibition Strategy
EFdA-TP inhibits the HIV-1 reverse transcriptase (RT) through a multi-faceted mechanism that

sets it apart from conventional NRTIs.[1] Despite possessing a 3'-hydroxyl group, which is

typically absent in chain-terminating NRTIs, EFdA-TP effectively halts DNA synthesis.[1][9]
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Its primary mechanism is as a Nucleoside Reverse Transcriptase Translocation Inhibitor

(NRTTI).[1][2] After being incorporated into the nascent viral DNA chain, EFdA-monophosphate

(EFdA-MP) prevents the RT from moving along the RNA template, a process known as

translocation.[9] This steric hindrance effectively stalls further DNA synthesis.[10]

Additionally, depending on the template sequence, EFdA-TP can also act as a delayed chain

terminator.[1][11] In this scenario, it allows for the incorporation of one more nucleotide before

halting synthesis.[11] The unique 4'-ethynyl group of EFdA plays a crucial role in its potent

inhibitory activity by interacting with a hydrophobic pocket in the RT active site.[9][10]

HIV Replication Cycle

Mechanism of NRTI Inhibition
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Provirus (Integrated into host DNA)Integration New HIV VirionsTranscription & Translation

Natural dNTPs

NRTI-Triphosphate (e.g., EFdA-TP) Incorporation into DNA

Chain Termination

Conventional NRTIs
Translocation BlockadeEFdA-TP (NRTTI)

Click to download full resolution via product page

Caption: HIV replication and the dual inhibitory mechanism of EFdA-TP.

Experimental Protocols
The validation of EFdA-TP's activity against NRTI-resistant HIV relies on established in vitro

assays.

1. Cell-Based Antiviral Activity Assay:
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This assay determines the concentration of the drug required to inhibit HIV replication in cell

culture by 50% (EC50).

Cells: Peripheral blood mononuclear cells (PBMCs) or cell lines like MT-2 or TZM-bl are

commonly used.[2][12]

Virus: Laboratory-adapted HIV-1 strains or clinical isolates, including those with known NRTI

resistance mutations, are used to infect the cells.

Procedure:

Cells are cultured in the presence of serial dilutions of the test compound (e.g., EFdA) and

a control (no drug).

The cultures are then infected with a standardized amount of HIV.

After a defined incubation period (typically 3-7 days), viral replication is quantified.

Quantification: Viral replication can be measured by detecting the p24 antigen (a viral

protein) in the cell culture supernatant using an ELISA-based method or by measuring the

activity of a reporter gene (e.g., luciferase) in engineered cell lines like TZM-bl.

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition

against the drug concentration.

2. Phenotypic Drug Susceptibility Assay (e.g., Monogram PhenoSense HIV):

This assay is used to assess the susceptibility of a patient's HIV strain to various antiretroviral

drugs.

Principle: The reverse transcriptase gene from a patient's virus is inserted into a

standardized laboratory clone of HIV.

Procedure:

Recombinant viruses containing the patient-derived RT are generated.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6449048/
https://www.researchgate.net/publication/256119697_In_Vitro_Cross-Resistance_Profile_of_Nucleoside_Reverse_Transcriptase_Inhibitor_NRTI_BMS-986001_against_Known_NRTI_Resistance_Mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These viruses are then used to infect cells in the presence of a range of concentrations of

different antiretroviral drugs.

The level of viral replication is measured to determine the drug concentration required to

inhibit the virus by 50%.

Output: The result is reported as a fold change in susceptibility compared to a reference wild-

type virus.[7][13]
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Caption: Workflow for determining the in vitro antiviral activity of EFdA.

Favorable Pharmacokinetics and Low Toxicity
Beyond its potent antiviral activity, EFdA exhibits a favorable pharmacokinetic profile. The

active metabolite, EFdA-TP, has a remarkably long intracellular half-life in peripheral blood

mononuclear cells.[2][3] This prolonged presence of the active drug within the target cells

supports the potential for less frequent dosing, such as once-weekly administration.[2]

Furthermore, preclinical studies have indicated a low potential for mitochondrial toxicity, a

common concern with some NRTIs.[2] EFdA-TP is incorporated by the mitochondrial DNA

polymerase γ at a significantly lower rate compared to the natural substrate dATP.[2] In vitro

cytotoxicity assessments have also shown a high selectivity index, indicating a wide margin

between the effective antiviral concentration and the concentration that causes cellular toxicity.

[14]

In conclusion, the comprehensive body of evidence strongly supports the potent and broad

activity of EFdA-TP tetrasodium against both wild-type and a wide range of NRTI-resistant

HIV-1 strains. Its unique mechanism of action, high barrier to resistance, and favorable

pharmacokinetic and safety profiles position it as a highly promising candidate for the treatment

and prevention of HIV infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29697468/
https://pubmed.ncbi.nlm.nih.gov/29697468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631967/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631967/
https://www.researchgate.net/figure/Effects-of-EFdA-in-combination-with-other-anti-HIV-1-agents-The-calculated-additive_fig1_241697015
https://www.researchgate.net/figure/EFdA-TP-and-ENdA-TP-inhibit-WT-and-drug-resistant-HIV-1-RTs-A-T-d31-P-d18-was_fig3_234009880
https://pubmed.ncbi.nlm.nih.gov/23979732/
https://pubmed.ncbi.nlm.nih.gov/23979732/
https://www.ncbi.nlm.nih.gov/books/NBK2241/
https://www.ncbi.nlm.nih.gov/books/NBK2241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2790999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2790999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2790999/
https://pubmed.ncbi.nlm.nih.gov/27489345/
https://pubmed.ncbi.nlm.nih.gov/27489345/
https://antiviral.bocsci.com/product/efda-tp-tetrasodium-386261.html
https://www.researchgate.net/publication/256119697_In_Vitro_Cross-Resistance_Profile_of_Nucleoside_Reverse_Transcriptase_Inhibitor_NRTI_BMS-986001_against_Known_NRTI_Resistance_Mutations
https://journals.asm.org/doi/10.1128/aac.01195-13
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136418/
https://www.benchchem.com/product/b11928683#validation-of-efda-tp-tetrasodium-s-activity-against-nrti-resistant-hiv
https://www.benchchem.com/product/b11928683#validation-of-efda-tp-tetrasodium-s-activity-against-nrti-resistant-hiv
https://www.benchchem.com/product/b11928683#validation-of-efda-tp-tetrasodium-s-activity-against-nrti-resistant-hiv
https://www.benchchem.com/product/b11928683#validation-of-efda-tp-tetrasodium-s-activity-against-nrti-resistant-hiv
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b11928683?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

